N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-21-16-11(17(25)22(2)18(21)26)10-14(23(16)8-9-27-3)15(24)20-13-7-5-4-6-12(13)19/h4-7,10H,8-9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKCXGFKXABJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring fused with a pyrrole moiety. Its molecular formula is with a molecular weight of 358.4 g/mol. The presence of functional groups such as the carboxamide and methoxyethyl substituents enhances its solubility and reactivity in biological systems.
1. Anticancer Properties
This compound has shown promising anticancer activity through its inhibition of specific protein kinases involved in cell signaling pathways that regulate growth and proliferation.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its anticancer effects involves the selective inhibition of certain kinases that are overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells. Additionally, the compound's antioxidant properties may contribute to its protective effects against oxidative stress-related damage in normal tissues.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic pathway includes:
- Formation of the pyrrole and pyrimidine rings.
- Introduction of the fluorophenyl and methoxyethyl substituents.
- Finalization through carboxamide formation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Kinase Inhibition : A recent study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against various kinases associated with cancer progression .
- Antioxidant Activity Assessment : Another investigation evaluated the antioxidant capacity of this compound using in vitro assays that measured its ability to scavenge free radicals. Results indicated a substantial reduction in oxidative stress markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs from recent literature and patents:
Structural and Physicochemical Properties
*Predicted using QikProp (Schrödinger). †Calculated based on molecular formula. ‡Estimated using substituent contributions.
Q & A
Q. What are the common synthetic routes for synthesizing the compound, and what key reaction steps are involved?
The compound is synthesized via multi-step reactions, typically involving cyclization and functionalization. A general approach includes:
- Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of substituted pyrimidine precursors.
- Step 2 : Introduction of the 2-fluorophenyl and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Methylation at the 1- and 3-positions using methyl halides or dimethyl sulfate under basic conditions. Key reagents include palladium catalysts for coupling and anhydrous solvents (e.g., DMF, THF). Optimizing temperature (80–120°C) and reaction time (12–24 hours) is critical for yield improvement .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.5–3.0 ppm), and carbonyls (δ 160–180 ppm in 13C). For example, methylene protons in the methoxyethyl group appear as triplets (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C21H20FN5O3).
- X-ray Diffraction : Resolves dihedral angles between fused rings and confirms substituent positions .
Q. What are the primary biological targets investigated for this compound?
The compound is studied as a kinase inhibitor , particularly targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Its pyrrolopyrimidine core mimics ATP-binding motifs, enabling competitive inhibition. Assays include:
- Enzyme Inhibition Assays : IC50 values measured via fluorescence polarization or radiometric methods.
- Cell-Based Assays : Antiproliferative effects in cancer cell lines (e.g., Hela, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Screening : Pd(OAc)2/Xantphos for efficient coupling of aryl groups .
- Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for methylation) minimizes side reactions.
- Workup Protocols : Column chromatography with gradients (hexane/EtOAc) improves purity (>95%) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends.
- Computational Docking : Use molecular dynamics simulations to explain divergent binding affinities (e.g., steric clashes with specific kinase isoforms) .
Q. How are computational methods like AI/ML integrated into the design and synthesis of this compound?
AI-driven platforms (e.g., ICReDD’s reaction path search) enable:
- Reaction Prediction : Quantum chemical calculations (DFT) identify feasible pathways for introducing the methoxyethyl group.
- Condition Optimization : Machine learning models trained on historical data predict ideal solvent/catalyst combinations.
- Retrosynthesis Planning : Tools like ASKCOS prioritize routes with fewer steps and higher atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
